molecular formula C22H27NO5S B12616701 {[9-(Octane-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid CAS No. 920982-25-8

{[9-(Octane-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid

Cat. No.: B12616701
CAS No.: 920982-25-8
M. Wt: 417.5 g/mol
InChI Key: SDHJSUWQOUSRLZ-UHFFFAOYSA-N
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Description

{[9-(Octane-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid is a complex organic compound that features a carbazole core linked to an acetic acid moiety via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[9-(Octane-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid typically involves multiple steps. The process begins with the sulfonylation of 9H-carbazole to introduce the octane-1-sulfonyl group. This is followed by the etherification of the sulfonylated carbazole with bromoacetic acid under basic conditions to form the desired product. The reaction conditions often require the use of solvents like dichloromethane and bases such as potassium carbonate to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{[9-(Octane-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonyl group.

    Substitution: The ether linkage and sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides or thiols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical assays.

    Medicine: Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s unique properties could be exploited in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of {[9-(Octane-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the carbazole core may engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    {[9-(Decane-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid: Similar structure but with a longer alkyl chain.

    {[9-(Hexane-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid: Similar structure but with a shorter alkyl chain.

    {[9-(Octane-1-sulfonyl)-9H-carbazol-2-yl]oxy}propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

Uniqueness

{[9-(Octane-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid is unique due to its specific combination of a carbazole core, an octane-1-sulfonyl group, and an acetic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

920982-25-8

Molecular Formula

C22H27NO5S

Molecular Weight

417.5 g/mol

IUPAC Name

2-(9-octylsulfonylcarbazol-2-yl)oxyacetic acid

InChI

InChI=1S/C22H27NO5S/c1-2-3-4-5-6-9-14-29(26,27)23-20-11-8-7-10-18(20)19-13-12-17(15-21(19)23)28-16-22(24)25/h7-8,10-13,15H,2-6,9,14,16H2,1H3,(H,24,25)

InChI Key

SDHJSUWQOUSRLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)(=O)N1C2=CC=CC=C2C3=C1C=C(C=C3)OCC(=O)O

Origin of Product

United States

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